3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione
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Overview
Description
3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione is a versatile chemical compound with significant potential in various scientific research fields. This compound is known for its unique structure, which combines a pyridine ring with a benzo[b]pyran-2,4-dione moiety, making it an interesting subject for studies in drug discovery, materials science, and catalysis.
Mechanism of Action
Target of Action
It is known that similar compounds, such as tetramates, are produced by microorganisms and exhibit a broad range of bioactivities
Mode of Action
Related compounds have been found to inhibit parp-1, a protein involved in dna repair damage . These inhibitors compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Related compounds have been found to affect the dna repair pathway by inhibiting parp-1 .
Pharmacokinetics
Related compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
Related compounds have been found to cause genomic dysfunction and cell death in cancer cells by inhibiting parp-1 .
Action Environment
It is known that the synthesis of related compounds can be influenced by various factors, including the presence of certain catalysts .
Preparation Methods
The synthesis of 3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Condensation: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione can be compared with other similar compounds, such as:
2-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
3-[(2-Pyridylamino)ethylidene]benzo[b]thiophene-2,4-dione:
3-[(2-Pyridylamino)ethylidene]benzo[b]furan-2,4-dione: Features a furan ring, which affects its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-3-(C-methyl-N-pyridin-2-ylcarbonimidoyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)21-16(14)20/h2-9,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIUACBLEPPRBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=N1)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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